molecular formula C27H40ClN3O11 B10861594 Thalidomide-5-PEG7-NH2 (hydrochloride)

Thalidomide-5-PEG7-NH2 (hydrochloride)

Cat. No.: B10861594
M. Wt: 618.1 g/mol
InChI Key: UPLYFPOURSUULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thalidomide-5-PEG7-NH2 (hydrochloride) is a cereblon (CRBN)-targeting ligand derived from thalidomide, a known immunomodulatory drug. Its structure comprises a thalidomide core, a polyethylene glycol (PEG7) linker, and a terminal amino group (-NH2), with the compound stabilized as a hydrochloride salt to enhance solubility . This molecule is designed for use in Proteolysis-Targeting Chimeras (PROTACs), where it recruits CRBN, an E3 ubiquitin ligase, to facilitate the degradation of target proteins . The PEG7 linker provides flexibility and hydrophilicity, which may improve binding efficiency and pharmacokinetic properties compared to shorter PEG variants .

Properties

Molecular Formula

C27H40ClN3O11

Molecular Weight

618.1 g/mol

IUPAC Name

5-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C27H39N3O11.ClH/c28-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-20-1-2-21-22(19-20)27(34)30(26(21)33)23-3-4-24(31)29-25(23)32;/h1-2,19,23H,3-18,28H2,(H,29,31,32);1H

InChI Key

UPLYFPOURSUULH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thalidomide-5-PEG7-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a polyethylene glycol (PEG) linker and an amine group. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of Thalidomide-5-PEG7-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5-PEG7-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various PROTAC molecules, where Thalidomide-5-PEG7-NH2 (hydrochloride) is conjugated with different protein ligands .

Scientific Research Applications

Thalidomide-5-PEG7-NH2 (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thalidomide-5-PEG7-NH2 (hydrochloride) involves the recruitment of cereblon protein (CRBN). This recruitment leads to the formation of a complex that targets specific proteins for degradation via the ubiquitin-proteasome system. The molecular targets and pathways involved include the selective degradation of transcription factors such as IKZF1 and IKZF3 .

Comparison with Similar Compounds

The following analysis compares Thalidomide-5-PEG7-NH2 (hydrochloride) with structurally analogous CRBN ligands, focusing on PEG linker length, molecular properties, and applications.

Structural and Functional Differences

Key Compounds :

Thalidomide-5-PEG4-NH2 (hydrochloride) PEG Length: PEG4 (4 ethylene oxide units). Molecular Weight: Not explicitly reported, but lower than PEG7 due to shorter linker . Solubility: Data unavailable, but shorter PEG chains typically reduce aqueous solubility compared to PEG5.

Thalidomide-5-PEG5-NH2 (hydrochloride) (GC67740)

  • PEG Length : PEG4.
  • Molecular Weight : 529.97 g/mol .
  • Solubility : 125 mg/mL in DMSO, highlighting the solubility benefits of moderate PEG length .
  • Application : Balances solubility and cell permeability, making it suitable for in vitro studies .

Thalidomide-5-PEG6-NH2 (hydrochloride) (GC73556)

  • PEG Length : PEG6.
  • Molecular Weight : Higher than PEG5 but lower than PEG7 .
  • Application : Used in PROTACs requiring extended linker lengths for optimal protein degradation .

Thalidomide-5-PEG7-NH2 (hydrochloride) (GC73557)

  • PEG Length : PEG7.
  • Molecular Weight : Estimated >600 g/mol (higher than PEG5/PEG6 due to additional ethylene oxide units) .
  • Solubility : Likely superior to shorter PEG variants, though exact data unavailable.
  • Application : Preferred for PROTACs targeting large or sterically hindered proteins, where extended linkers enhance ternary complex formation .

Comparative Table :
Compound PEG Length Molecular Weight (g/mol) Solubility (DMSO) Purity Key Advantage
Thalidomide-5-PEG4-NH2 HCl 4 ~450 (estimated) Not reported >98% Compact size for membrane permeability
Thalidomide-5-PEG5-NH2 HCl 5 529.97 125 mg/mL >98% Optimal balance of solubility and size
Thalidomide-5-PEG6-NH2 HCl 6 ~580 (estimated) Not reported >95% Enhanced flexibility for complex targets
Thalidomide-5-PEG7-NH2 HCl 7 >600 (estimated) High (inferred) >95% Superior solubility and linker reach

Pharmacokinetic and Biochemical Properties

  • PEG Length Impact :

    • Longer PEG chains (e.g., PEG7) increase hydrodynamic radius and solubility but may reduce cell permeability due to hydrophilicity .
    • Shorter PEG variants (e.g., PEG4) prioritize cellular uptake but sacrifice solubility and linker flexibility .
  • Hydrochloride Salt :

    • All compared compounds are hydrochloride salts, improving aqueous solubility and stability compared to free-base forms .
  • PROTAC Efficiency :

    • PEG7 derivatives demonstrate superior performance in degrading proteins requiring extended spatial arrangements, such as transcription factors .
    • PEG5 derivatives are more effective for cytosolic targets with less steric hindrance .

Commercial and Research Availability

  • Purity : Most compounds are available at >95–98% purity, ensuring reliability in experimental settings .
  • Storage : Standard storage at -20°C to maintain stability .
  • Vendor Examples: Thalidomide-5-PEG7-NH2 (hydrochloride): Offered by GLPBIO and MCE . Thalidomide-PEG5-NH2 (hydrochloride): Available from GLPBIO (Catalog No. GC67740) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.